molecular formula C18H11F6N3O4 B11507823 N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide

Cat. No.: B11507823
M. Wt: 447.3 g/mol
InChI Key: ZYHIPRFRLUJOTH-UHFFFAOYSA-N
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Description

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(trifluoromethoxy)aniline with trifluoromethyl isocyanate to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolidinone ring plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-{2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl}acetamide
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C18H11F6N3O4

Molecular Weight

447.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C18H11F6N3O4/c19-17(20,21)16(25-13(28)10-4-2-1-3-5-10)14(29)27(15(30)26-16)11-6-8-12(9-7-11)31-18(22,23)24/h1-9H,(H,25,28)(H,26,30)

InChI Key

ZYHIPRFRLUJOTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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